2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is a heterocyclic compound with a unique structure that includes a dioxin and isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indane derivatives with molecular oxygen in subcritical water, leading to the formation of the desired dioxin and isobenzofuran rings . This method is environmentally benign and does not require a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of subcritical water as a reaction medium is advantageous due to its eco-friendly nature and the ability to recycle the solvent.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxin ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Formation of isobenzofuran-1,3-dione derivatives.
Reduction: Formation of reduced dioxin derivatives.
Substitution: Formation of halogenated or alkylated dioxin derivatives.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential protease-activated receptor 4 (PAR4) antagonist with potent antiplatelet aggregation activity and low bleeding tendency.
Material Science: It serves as a building block for the synthesis of electron-poor conjugated polymers used in light-emitting devices and low-bandgap materials.
Biological Research: Preliminary studies indicate its activity against antibiotic-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione involves its interaction with specific molecular targets. As a PAR4 antagonist, it inhibits platelet aggregation by blocking the activation of the PAR4 receptor, thereby reducing the risk of thrombosis without significantly increasing bleeding risk . The compound’s structure allows it to fit into the receptor binding site, preventing the receptor’s activation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-g]benzofuran: Another dioxin and benzofuran derivative with similar antiplatelet activity.
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Exhibits antimicrobial activity against antibiotic-resistant bacteria.
2,3,9,10-Tetrahydro-8H-[1,4]dioxino[2,3-f][1,3]thiazino[3,2-a]benzimidazolium salts: Used in the synthesis of antitumor medications.
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is unique due to its dual role in medicinal chemistry and material science. Its ability to act as a PAR4 antagonist with low bleeding risk sets it apart from other antiplatelet agents. Additionally, its structural features make it a valuable building block for advanced materials.
Properties
Molecular Formula |
C10H6O5 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,4-g][1,4]benzodioxine-6,8-dione |
InChI |
InChI=1S/C10H6O5/c11-9-5-3-7-8(14-2-1-13-7)4-6(5)10(12)15-9/h3-4H,1-2H2 |
InChI Key |
UNLRBADMEUMIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)C(=O)OC3=O |
Origin of Product |
United States |
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